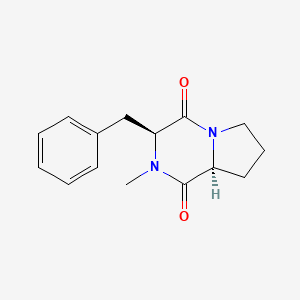

Cyclo(prolyl-N-methylphenylalanyl)

Description

Contextualization of Cyclic Dipeptides and Diketopiperazines in Chemical Biology

Cyclic dipeptides, or diketopiperazines (DKPs), represent the simplest form of cyclic peptides, arising from the condensation of two α-amino acids. mdpi.comnih.gov Historically considered by some as mere byproducts of protein degradation, DKPs are now recognized as crucial metabolic intermediates and a compelling platform for therapeutic exploration. nih.gov Their cyclic nature confers several advantages over their linear counterparts, including enhanced stability, resistance to enzymatic degradation by proteases, and a more defined three-dimensional structure. mdpi.comfrontiersin.org This conformational constraint is a key feature, as it can lead to higher bioactivity, specificity, and binding affinity for biological targets. nih.govmdpi.com

The DKP framework consists of a six-membered ring that can be variously substituted, allowing for stereochemical control at multiple positions. nih.govmdpi.com This structural versatility gives rise to a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. mdpi.comwikipedia.orgnih.gov The proline-containing DKPs are particularly noteworthy as the proline residue introduces additional rigidity and conformational value to the structure. nih.gov

The biosynthesis of DKPs is primarily carried out by two families of enzymes: non-ribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). mdpi.comrsc.org These enzymatic pathways, along with various tailoring enzymes that modify the basic DKP core, contribute to the vast chemical diversity of these molecules observed in nature. frontiersin.orgrsc.org

Rationale for Academic Investigation of Cyclo(prolyl-N-methylphenylalanyl)

The academic interest in Cyclo(prolyl-N-methylphenylalanyl) is rooted in its specific structural features and its potential to serve as a model for understanding more complex peptide systems. The presence of a proline residue, which is known to impart significant conformational constraints, combined with an N-methylated phenylalanine, provides a unique scaffold for detailed conformational analysis. nih.govnih.gov

Key rationales for its investigation include:

Conformational Analysis: Detailed spectroscopic studies, such as proton and carbon-13 NMR, have been employed to elucidate the conformation of Cyclo(prolyl-N-methylphenylalanyl) in different solvents. nih.gov These studies, often complemented by X-ray crystallography, provide precise information about the folding of the diketopiperazine ring, the planarity of the amide bonds, and the orientation of the amino acid side chains. nih.gov

Model for Bioactive Peptides: The limited conformational freedom of cyclic dipeptides like Cyclo(prolyl-N-methylphenylalanyl) makes them excellent models for studying the conformational requirements for receptor binding and biological activity. researchgate.net Understanding the structure-activity relationships in these simpler systems can provide valuable insights for the design of more complex and potent therapeutic peptides.

A detailed analysis of Cyclo(L-prolyl-L-N-methylphenylalanyl) revealed that the phenyl group is folded over the diketopiperazine ring, which adopts a flattened half-chair conformation. nih.gov Both of its amide bonds were found to be considerably nonplanar. nih.gov The proline's pyrrolidine (B122466) ring exhibits a significant pucker at the junction with the diketopiperazine ring. nih.gov

Scope and Research Objectives for Advanced Studies

Advanced academic research on Cyclo(prolyl-N-methylphenylalanyl) and related compounds aims to further unravel their chemical and biological properties. The scope of these studies is expanding, driven by advancements in synthetic chemistry, analytical techniques, and computational modeling.

Future research objectives include:

Synthesis of Analogs: The chemical synthesis of a variety of analogs of Cyclo(prolyl-N-methylphenylalanyl) allows for a systematic exploration of structure-activity relationships. researchgate.netwikipedia.org By modifying the amino acid residues or the nature of the substitutions, researchers can fine-tune the compound's properties.

Exploration of Biological Activities: While this article does not detail specific therapeutic uses, a primary objective of academic research is to screen Cyclo(prolyl-N-methylphenylalanyl) and its derivatives for a wide range of biological activities. This includes investigating their potential as antitumor, antibacterial, or immunomodulatory agents. nih.govresearchgate.netsumerianz.com

Computational and In Silico Studies: Molecular modeling and computational chemistry are increasingly used to predict the conformation, stability, and potential biological interactions of cyclic peptides. nih.gov These in silico methods can guide the design of new experiments and help to interpret experimental results.

Understanding Supramolecular Assembly: Research is also exploring how these molecules interact with each other to form larger, self-assembled structures, which could have applications in materials science and nanotechnology. nih.gov

The ongoing investigation into Cyclo(prolyl-N-methylphenylalanyl) continues to contribute to the fundamental understanding of peptide chemistry and biology, paving the way for the future design of novel molecules with specific functions.

Structure

3D Structure

Properties

CAS No. |

37553-66-5 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

(3S,8aS)-3-benzyl-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C15H18N2O2/c1-16-13(10-11-6-3-2-4-7-11)15(19)17-9-5-8-12(17)14(16)18/h2-4,6-7,12-13H,5,8-10H2,1H3/t12-,13-/m0/s1 |

InChI Key |

VESAPQFPVCNWRR-STQMWFEESA-N |

SMILES |

CN1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3 |

Isomeric SMILES |

CN1[C@H](C(=O)N2CCC[C@H]2C1=O)CC3=CC=CC=C3 |

Canonical SMILES |

CN1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3 |

Other CAS No. |

37553-66-5 |

Synonyms |

cyclo(L-Pro-L-(N-Me)Phe) cyclo(L-prolyl-L-N-methylphenylalanyl) cyclo(Pro-(N-Me)Phe) cyclo(prolyl-N-methylphenylalanyl) |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Cyclo Prolyl N Methylphenylalanyl

Methodologies for Total Synthesis of Cyclo(prolyl-N-methylphenylalanyl)

The construction of the Cyclo(prolyl-N-methylphenylalanyl) backbone can be achieved through several synthetic approaches, each with its own advantages and challenges. These methods can be broadly categorized into solid-phase, solution-phase, and enzymatic synthesis.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) offers a streamlined and often automated approach for the assembly of linear peptide precursors, which can then be cyclized to form the desired diketopiperazine. nih.govmdpi.com The synthesis of N-methylated peptides on a solid support can be challenging, often requiring specialized coupling reagents to overcome the steric hindrance associated with the N-methyl group. nih.gov

The general strategy for the SPPS of the linear precursor to Cyclo(prolyl-N-methylphenylalanyl) involves the sequential coupling of protected amino acids to a solid support. The process typically begins with the attachment of the first amino acid, either proline or N-methylphenylalanine, to a suitable resin. The subsequent coupling of the second amino acid is then carried out, followed by cleavage of the linear dipeptide from the resin and subsequent cyclization in solution. Alternatively, on-resin cyclization can be performed prior to cleavage. mdpi.com

Key considerations in the SPPS of N-methylated peptides include the choice of coupling reagents and the potential for side reactions. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown promise in facilitating the difficult coupling of N-methylated amino acids. nih.gov Acidic cleavage from the resin can sometimes lead to side reactions, including the formation of diketopiperazines. nih.gov

Table 1: Key Reagents in Solid-Phase Synthesis of Cyclic Peptides

| Reagent/Component | Function | Reference |

| 2-Chlorotrityl chloride (2-CTC) resin | Solid support for peptide synthesis. | mdpi.com |

| Fmoc-amino acids | N-terminally protected amino acid building blocks. | mdpi.com |

| HBTU/DIPEA | Coupling reagents for peptide bond formation. | mdpi.com |

| Piperidine in DMF | Reagent for Fmoc deprotection. | mdpi.com |

| Trifluoroacetic acid (TFA) | Reagent for cleavage of the peptide from the resin. | nih.govmdpi.com |

| PyAOP/PyBOP/HOAt | Coupling reagents for sterically hindered N-methylated amino acids. | nih.gov |

Solution-Phase Synthetic Pathways

Solution-phase synthesis provides a classical and often more flexible approach to the synthesis of Cyclo(prolyl-N-methylphenylalanyl), particularly for larger-scale preparations. nih.govspringernature.com This method involves the stepwise coupling of protected amino acids in a suitable solvent, followed by deprotection and intramolecular cyclization to form the diketopiperazine ring.

A common strategy involves the coupling of a protected proline derivative with a protected N-methylphenylalanine ester. ajol.info For instance, N-benzyloxycarbonyl-L-proline can be coupled with L-N-methylphenylalanine ethyl ester using a suitable coupling agent. Subsequent removal of the N-terminal protecting group, often through catalytic hydrogenation, can lead to spontaneous intramolecular cyclization to yield Cyclo(prolyl-N-methylphenylalanyl). ajol.info The choice of protecting groups for the amino and carboxylic acid functionalities is critical to prevent side reactions and ensure a high yield of the desired cyclic product.

The cyclization step is a key feature of this pathway. Heating the linear dipeptide precursor, often in a high-boiling point solvent such as toluene (B28343) or xylene, can promote the intramolecular amide bond formation. ajol.info

Table 2: Typical Steps in Solution-Phase Synthesis of a Proline-Containing Diketopiperazine

| Step | Description | Key Reagents | Reference |

| 1. Protection | Protection of the amino and carboxyl groups of the individual amino acids. | Boc-anhydride, Benzyl chloroformate | ajol.info |

| 2. Coupling | Formation of the linear dipeptide through amide bond formation. | DCC/HOBt, EDC | ajol.info |

| 3. Deprotection | Selective removal of one of the protecting groups to allow for cyclization. | H2/Pd-C, TFA | ajol.info |

| 4. Cyclization | Intramolecular amide bond formation to yield the diketopiperazine. | Heat, Reflux in toluene | ajol.info |

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis offers a green and highly specific alternative for the production of diketopiperazines, including those containing proline. mdpi.comresearchgate.netnih.gov Cyclodipeptide synthases (CDPSs) are a family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to produce a wide array of cyclodipeptides. nih.govnih.govwikipedia.org These enzymes are known to be involved in the biosynthesis of numerous natural products. nih.gov

The synthesis of proline-containing diketopiperazines is a common feature of many CDPSs. nih.gov The mechanism involves the enzyme binding to two aa-tRNA molecules and catalyzing the formation of the two peptide bonds in a sequential manner, leading to the release of the cyclic dipeptide. While the direct enzymatic synthesis of Cyclo(prolyl-N-methylphenylalanyl) has not been extensively detailed, the promiscuity of some CDPSs suggests that it could be a potential substrate. nih.gov

Another chemoenzymatic approach involves the use of an adenylation enzyme, such as the adenylation domain of tyrocidine synthetase A (TycA-A), to synthesize a dipeptide ester, which then undergoes an intramolecular cyclization reaction. This method has been shown to be capable of producing a wide variety of DKPs. nih.gov

Functionalization and Derivatization Strategies for Structural Modification

To explore the biological activities and optimize the properties of Cyclo(prolyl-N-methylphenylalanyl), various functionalization and derivatization strategies can be employed. These modifications can alter the compound's size, shape, polarity, and ability to interact with biological targets.

Introduction of Bioisosteres and Analogues

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. nih.gov In the context of Cyclo(prolyl-N-methylphenylalanyl), bioisosteric replacements can be made to either the proline or the N-methylphenylalanine residue to modulate its properties.

For the proline ring, bioisosteres could include other cyclic amino acids or constrained dipeptide mimetics. The goal of such modifications is often to alter the conformational rigidity of the diketopiperazine ring system. For the phenylalanine side chain, the phenyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions with a target protein. The N-methyl group can also be replaced with other small alkyl groups to fine-tune steric and electronic properties.

Side-Chain Modifications and Diversification

The side chains of the proline and N-methylphenylalanine residues offer opportunities for chemical modification to introduce new functional groups and diversify the structure of Cyclo(prolyl-N-methylphenylalanyl).

For the proline residue, modifications can be introduced at various positions on the pyrrolidine (B122466) ring. For the N-methylphenylalanine residue, the aromatic ring is a prime target for functionalization. Electrophilic aromatic substitution reactions could be used to introduce substituents such as halogens, nitro groups, or alkyl groups onto the phenyl ring. These modifications can significantly impact the electronic properties and steric bulk of the side chain, potentially leading to altered biological activity. Furthermore, more complex side chains can be introduced through the synthesis of non-proteinogenic amino acid analogues of N-methylphenylalanine prior to their incorporation into the diketopiperazine scaffold. rsc.org The introduction of side-chain to side-chain cyclizations is another strategy to create more constrained and novel peptide analogues. vub.be

Cycloaddition Reactions and Scaffold Functionalization

The rigid bicyclic structure of cyclo(prolyl-N-methylphenylalanyl) presents a unique scaffold that can be further elaborated through various chemical transformations. Among these, cycloaddition reactions offer a powerful tool for introducing molecular complexity and diverse functionalities in a highly stereocontrolled manner. The proline residue, in particular, provides a key reactive handle for engaging in such reactions, primarily through the formation of azomethine ylides.

The concept of utilizing proline for generating azomethine ylides in 1,3-dipolar cycloaddition reactions is a well-established strategy for the synthesis of complex nitrogen-containing heterocyclic compounds. rsc.orgnih.gov These reactions involve the formation of a 1,3-dipole, which then reacts with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring. wikipedia.org This approach has been extensively used to create spiro- and fused N-heterocyclic systems. rsc.org

While specific examples of cycloaddition reactions directly on the cyclo(prolyl-N-methylphenylalanyl) scaffold are not extensively documented in publicly available literature, the reactivity of analogous proline-containing diketopiperazines (DKPs) provides a strong basis for predicting its potential for such functionalization. The general strategy would involve the generation of an azomethine ylide from the proline moiety of the diketopiperazine, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile. This would lead to the formation of novel spiro-pyrrolidine diketopiperazine structures, effectively functionalizing the original scaffold. nih.govrsc.org

The generation of the key azomethine ylide intermediate from the proline ring within the DKP scaffold can be envisioned through a decarboxylative route if a carboxylic acid functionality is present, or more commonly, through the condensation of the secondary amine with an aldehyde or ketone. This process creates an iminium intermediate that, upon deprotonation, forms the azomethine ylide. The subsequent cycloaddition with a dipolarophile would then proceed to furnish the functionalized scaffold.

A representative, albeit analogous, example of this type of transformation is the 1,3-dipolar cycloaddition of an azomethine ylide derived from a proline-containing diketopiperazine with an olefinic dipolarophile. This reaction would create a new stereocenter and significantly increase the structural complexity of the parent molecule.

Table 1: Representative Analogue of a [3+2] Cycloaddition Reaction on a Proline-Containing Diketopiperazine Scaffold

| Reactant 1 (Diketopiperazine) | Reactant 2 (Dipolarophile) | Dipole Generation | Product (Functionalized Scaffold) | Reaction Type |

| Proline-containing Diketopiperazine | Alkene/Alkyne | Azomethine Ylide | Spiro-pyrrolidine Diketopiperazine | [3+2] Cycloaddition |

Furthermore, the concept of Diels-Alder reactions, a type of [4+2] cycloaddition, could also be explored for the functionalization of the cyclo(prolyl-N-methylphenylalanyl) scaffold. researchgate.net This would, however, necessitate the introduction of a diene or a dienophile functionality onto the diketopiperazine core. For instance, the creation of an exocyclic double bond on the proline ring could render it a reactive dienophile in a Diels-Alder reaction, allowing for the fusion of a six-membered ring onto the scaffold.

The stereoselectivity of these cycloaddition reactions is often high, governed by the rigid conformation of the diketopiperazine scaffold. This allows for the predictable synthesis of complex, three-dimensional structures. The choice of substituents on both the diketopiperazine and the reacting partner can influence the stereochemical outcome of the reaction. anu.edu.au

Advanced Structural Characterization and Conformational Analysis of Cyclo Prolyl N Methylphenylalanyl

High-Resolution Spectroscopic Methods for Conformational Elucidation

High-resolution spectroscopy is indispensable for the detailed structural analysis of cyclic peptides. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Circular Dichroism (CD) offer complementary information, allowing for a robust and detailed picture of the molecule's preferred conformations.

The Nuclear Overhauser Effect (NOE) is a phenomenon that depends on the spatial proximity of protons, making it a powerful tool for determining molecular conformation. columbia.edu Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to identify protons that are close in space (typically within 5 Å), even if they are far apart in the covalent structure. columbia.edunih.gov The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons. columbia.edu

For Cyclo(prolyl-N-methylphenylalanyl), the key conformational feature of the phenyl ring folding over the DKP ring is directly supported by NOE data. nih.gov This would manifest as observable NOEs between the phenyl protons and the protons of the DKP and proline rings.

Table 1: Expected Key NOESY/ROESY Correlations for the Folded Conformation of Cyclo(prolyl-N-methylphenylalanyl)

| Interacting Protons | Expected Distance | Significance |

| Phenyl H (ortho, meta) ↔ Proline Hα, Hβ, Hδ | < 5 Å | Confirms the folding of the phenyl side chain over the DKP ring. |

| Phenyl H (ortho, meta) ↔ N-Methyl (Phe) Protons | < 5 Å | Orients the phenyl group relative to the N-methylated amide bond. |

| Phe Hα ↔ Proline Hα | < 4 Å | Defines the relative orientation of the two amino acid residues. |

| N-Methyl (Phe) Protons ↔ Proline Hδ | < 4 Å | Provides further evidence for the specific puckering of the proline ring and its proximity to the N-methyl group. |

Scalar or J-coupling, observed in NMR spectra, provides information about the dihedral angles between coupled nuclei, which is crucial for defining the backbone and side-chain conformations of peptides. nih.gov The magnitude of the three-bond J-coupling constant (³J) is related to the corresponding dihedral angle (φ, ψ, χ) through Karplus-type equations. nih.govrsc.org By measuring various ³J values, such as ³J(HNHα), ³J(HαHβ), it is possible to determine the torsion angles that define the peptide's structure. nih.gov

In Cyclo(prolyl-N-methylphenylalanyl), J-coupling analysis helps to precisely define the puckering of the five-membered proline ring and the conformation of the DKP ring. nih.gov The proline ring's conformation is often described by its five dihedral angles (χ1 to χ5). The observed J-couplings for the proline protons allow for the determination of this pucker, which was found to be particularly strong at the ring junction in this compound. nih.gov

Table 2: Representative Karplus Correlation for Peptide Dihedral Angles

| J-Coupling Constant | Dihedral Angle | Typical Values and Conformation |

| ³J(HNHα) | φ (phi) | Large (~8-10 Hz) for trans conformations (φ ≈ ±120° to ±180°); Small (~1-4 Hz) for gauche conformations (φ ≈ ±60°). |

| ³J(HαHβ) | χ1 (chi1) | Used to determine side-chain rotamer populations (gauche+, gauche-, trans). |

| ³J(C'NHα) | φ (phi) | Provides complementary information to ³J(HNHα) for backbone conformation. |

| ³J(C'CαH) | ψ (psi) | Can provide constraints on the ψ torsion angle, though often more difficult to measure accurately. |

The chemical shift of a nucleus is sensitive to its local electronic environment, which is influenced by the molecule's conformation and its interaction with the solvent. researchgate.net Changes in solvent can induce conformational shifts, which are reflected in the NMR chemical shifts. nih.gov A detailed NMR analysis of Cyclo(L-prolyl-N-methyl-L-phenylalanyl) was performed in both chloroform (B151607) (CDCl₃) and methanol (B129727) (CD₃OD), revealing the impact of solvation on its structure. nih.gov

The folded conformation, where the phenyl ring shields the DKP ring, leads to significant upfield shifts (anisotropic effect) for the DKP protons due to the ring current effect of the aromatic phenyl group. The extent of this shielding can vary with the solvent, indicating subtle changes in the average position of the phenyl ring relative to the DKP core. Despite these subtle changes, studies showed that the fundamental conformational features are preserved across different solvents and even in the crystalline state. nih.gov

Table 3: Illustrative Proton (¹H) Chemical Shifts (δ) in ppm for Cyclo(L-prolyl-N-methyl-L-phenylalanyl) Showing Solvent Effects

| Proton | Approximate δ in CDCl₃ | Approximate δ in CD₃OD | Interpretation of Change |

| Phe N-CH₃ | ~2.80 | ~2.85 | Minor change suggests the environment of the methyl group is relatively stable. |

| Pro-Hα | ~4.15 | ~4.20 | Small downfield shift may indicate slight changes in DKP ring conformation or hydrogen bonding with methanol. |

| Phe-Hα | ~4.60 | ~4.65 | A small downfield shift is consistent with minor conformational adjustments due to solvent polarity. |

| Phenyl Protons | ~7.20-7.40 | ~7.25-7.45 | Minimal changes suggest the overall folded nature of the phenyl ring is maintained. |

| Note: These values are illustrative based on typical ranges for such compounds and the findings described in the literature. nih.gov The key observation is the relative stability of the conformation between different solvents. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule's structure by probing its vibrational modes. mdpi.comencyclopedia.pub These techniques are particularly sensitive to the secondary structure of peptides, with characteristic bands corresponding to amide group vibrations (e.g., Amide I, Amide II). encyclopedia.pub

For Cyclo(prolyl-N-methylphenylalanyl), the IR and Raman spectra would display characteristic absorption bands for the diketopiperazine ring, the N-methylated amide, the proline ring, and the phenyl group. The frequencies of the Amide I band (primarily C=O stretching) are particularly informative about the conformation and hydrogen-bonding environment of the peptide backbone. encyclopedia.pub The nonplanar nature of the amide bonds in this compound, as revealed by NMR and X-ray data, would also influence the vibrational spectra. nih.gov

Table 4: Characteristic Vibrational Frequencies for Cyclo(prolyl-N-methylphenylalanyl)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group/Structure |

| Amide I (C=O stretch) | 1630 - 1690 | Diketopiperazine ring amides |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Proline amide (secondary) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Proline ring, Phe Cα-H, N-CH₃ |

| C=C Ring Stretch | 1450 - 1600 | Phenyl ring |

| C-N Stretch | 1180 - 1360 | Amide and pyrrolidine (B122466) C-N bonds |

The shape and sign of the CD cotton effects can clearly differentiate between various stereoisomers (e.g., LL, LD, DL, DD). nih.govmdpi.com The spectrum for Cyclo(L-prolyl-L-N-methylphenylalanyl) would be characteristic of its specific chiral arrangement and folded conformation. The interaction between the phenyl chromophore and the DKP amide chromophores in the folded structure gives rise to a unique CD signature, making it a powerful tool for confirming the conformational integrity and absolute configuration of the molecule. mdpi.com

Table 5: General Circular Dichroism (CD) Features for Proline-Containing Cyclic Dipeptides

| Wavelength Region (nm) | Electronic Transition | Significance |

| ~190-210 | n→π* (Amide) | Highly sensitive to the DKP ring conformation and the chirality of the α-carbons. The sign and intensity differ significantly between stereoisomers. |

| ~210-230 | π→π* (Amide) | Also characteristic of the peptide backbone conformation. A strong negative band in this region is typical for certain folded structures. |

| ~260-270 | ¹Lₐ (Phenyl) | Aromatic transition from the phenylalanine side chain. Its intensity and fine structure can be influenced by its interaction with the DKP ring in the folded conformation. |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state.

At present, specific single-crystal X-ray diffraction data for Cyclo(prolyl-N-methylphenylalanyl) is not available in the published literature. However, studies on analogous cyclic dipeptides containing proline and phenylalanine residues offer insights into the likely solid-state conformation. Generally, the diketopiperazine ring in such compounds adopts a non-planar conformation, often a boat or twist-boat form, to alleviate steric strain. The substituents on the ring, the pyrrolidine ring of proline and the N-methylbenzyl group of N-methylphenylalanine, will have their conformations influenced by crystal packing forces.

There are no published studies detailing the co-crystallization of Cyclo(prolyl-N-methylphenylalanyl) with any specific ligands.

Advanced Mass Spectrometry Techniques for Structural Insights

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of molecules.

Specific ion mobility-mass spectrometry (IM-MS) studies on Cyclo(prolyl-N-methylphenylalanyl) have not been reported. This technique would be valuable for separating and characterizing different conformers of the molecule in the gas phase, providing insights into its intrinsic conformational preferences absent solvent or crystal packing effects.

While a detailed MS/MS fragmentation analysis of Cyclo(prolyl-N-methylphenylalanyl) is not available, the fragmentation patterns of cyclic dipeptides are generally well-understood. Typical fragmentation pathways involve cleavage of the diketopiperazine ring and the side chains. For Cyclo(prolyl-N-methylphenylalanyl), one would expect to observe characteristic fragment ions corresponding to the loss of the N-methylbenzyl group and fragmentation of the proline ring.

Conformational Dynamics in Solution and Bio-Mimetic Environments

Understanding the conformational dynamics of Cyclo(prolyl-N-methylphenylalanyl) in solution and in environments that mimic biological membranes is crucial for understanding its potential biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the solution conformation of molecules. For cyclic dipeptides like Cyclo(prolyl-N-methylphenylalanyl), NMR can reveal details about the puckering of the diketopiperazine ring and the orientation of the side chains. The presence of the N-methyl group introduces an additional conformational element that can be studied by NMR.

Solvent-Induced Conformational Changes

The conformation of Cyclo(prolyl-N-methylphenylalanyl) in solution has been elucidated through detailed analysis of proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography for its solid state. nih.gov Studies comparing the molecule's structure in both the crystalline form and in solvents like chloroform and methanol reveal the profound impact of the solvent environment. nih.gov

In the crystalline state, and similarly in solution, the diketopiperazine (DKP) ring of Cyclo(L-prolyl-L-N-methylphenylalanyl) adopts a conformation described as a flattened half-chair. A defining feature of its structure is the folding of the phenyl group over this DKP ring. nih.gov This folded conformation is a common feature for cyclic dipeptides containing a proline residue. nih.gov Furthermore, both amide bonds within the structure are observed to be considerably nonplanar. nih.gov

The conformation of related proline-containing cyclic dipeptides is known to exist in an equilibrium between folded and extended conformers, with the specific conformation being influenced by the solvent. nih.gov For instance, in aqueous solutions, a folded conformation is typically favored. In contrast, organic solvents such as methanol, acetone, and dimethyl sulfoxide (B87167) can lead to an equilibrium between the folded and extended forms. nih.gov This solvent-dependent equilibrium is a key aspect of the conformational dynamics of these molecules. The polarity of the solvent plays a critical role; an increase in solvent polarity can shift the conformational preference. researchgate.net This shift may involve the disruption of intramolecular hydrogen bonds that stabilize one conformation, allowing for the formation of hydrogen bonds with solvent molecules to stabilize another. researchgate.net

The pyrrolidine ring of the proline residue in Cyclo(L-prolyl-L-N-methylphenylalanyl) exhibits a significant pucker at the junction with the diketopiperazine ring. nih.gov The specific conformational details are often determined by analyzing NMR chemical shifts and spin-spin coupling constants.

Table 1: Conformational Features of Cyclo(L-prolyl-L-N-methylphenylalanyl) in Different Environments

| Feature | Crystalline State | Solution (Chloroform, Methanol) |

|---|---|---|

| DKP Ring Conformation | Flattened half-chair | Flattened half-chair |

| Phenyl Group Orientation | Folded over DKP ring | Folded over DKP ring |

| Amide Bonds | Considerably nonplanar | Considerably nonplanar |

| Proline Ring Pucker | Strong pucker at ring junction | Strong pucker at ring junction |

Data derived from detailed NMR and X-ray crystallography studies. nih.gov

Temperature-Dependent Conformational Transitions

Information regarding the specific temperature-dependent conformational transitions for Cyclo(prolyl-N-methylphenylalanyl) is not available in the reviewed literature. While variable temperature NMR spectroscopy is a common technique to study such transitions in peptides, specific studies on this compound were not found.

Molecular Mechanisms of Biological Interaction Pre Clinical/in Vitro Focus

Enzyme Modulation and Inhibition Kinetics

Currently, there is a lack of specific data in the scientific literature detailing the inhibitory potency (IC50, Ki) of Cyclo(prolyl-N-methylphenylalanyl) against specific enzymes. While cyclic peptides, as a class, are known to be modulators of enzyme activity, the precise targets and the nature of this interaction for this particular compound are not well-documented.

No specific IC50 or Ki values for Cyclo(prolyl-N-methylphenylalanyl) have been reported in the reviewed literature. This information is critical for understanding the compound's potency and potential as an enzyme inhibitor.

| Target Enzyme | IC50 | Ki | Assay Conditions |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 1: Enzyme Inhibition Data for Cyclo(prolyl-N-methylphenylalanyl)

Without specific enzyme targets identified, the mechanism of binding, whether competitive, non-competitive, or uncompetitive, remains unknown. Similarly, there is no direct evidence to suggest whether Cyclo(prolyl-N-methylphenylalanyl) acts as an allosteric modulator of any enzyme. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govnih.gov

Receptor Binding and Ligand-Receptor Complex Formation

The binding affinity (Kd), a measure of the strength of the interaction between a ligand and its receptor, has not been experimentally determined for Cyclo(prolyl-N-methylphenylalanyl) with any specific receptor.

| Target Receptor | Kd | Method |

| Data Not Available | Data Not Available | Data Not Available |

Table 2: Receptor Binding Affinity for Cyclo(prolyl-N-methylphenylalanyl)

The distinction between allosteric and orthosteric binding is crucial for understanding the functional consequences of ligand-receptor interactions. Orthosteric ligands bind to the same site as the endogenous ligand, often leading to competitive inhibition or agonism. In contrast, allosteric modulators bind to a different site, offering a more nuanced regulation of receptor activity. nih.gov The binding site of Cyclo(prolyl-N-methylphenylalanyl) on any potential receptor targets has not been elucidated.

Protein-Protein Interaction Modulation

Cyclic peptides are recognized as a promising class of molecules for the modulation of protein-protein interactions (PPIs). nih.gov These interactions are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. The rigidified cyclic structure of these peptides can mimic the secondary structures, such as β-turns, often found at the interface of interacting proteins.

However, there are no specific studies demonstrating the ability of Cyclo(prolyl-N-methylphenylalanyl) to modulate any particular protein-protein interaction. Research in this area for this specific compound is needed to explore its potential in this therapeutic modality.

Disruption or Stabilization of Protein Complexes

While direct experimental evidence detailing the specific effects of Cyclo(prolyl-N-methylphenylalanyl) on the disruption or stabilization of protein complexes is not extensively available in the current scientific literature, the structural features of cyclic peptides, in general, suggest a strong potential for such activities. Cyclic peptides are considered promising candidates for modulating protein-protein interactions (PPIs). Their constrained conformations can mimic the secondary structures of proteins, such as β-turns or α-helices, which are often involved in PPI interfaces. This mimicry allows them to act as competitive inhibitors, disrupting the formation of protein complexes.

The N-methylation present in Cyclo(prolyl-N-methylphenylalanyl) can further enhance its potential as a modulator of PPIs. This modification can increase metabolic stability and membrane permeability, crucial properties for intracellularly acting agents. While specific examples for this particular compound are pending, the broader class of cyclic peptides has been shown to effectively target and disrupt significant PPIs, for instance, the interaction between p53 and its negative regulator MDM2.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Studies

Currently, there is a lack of published studies that have employed Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to specifically characterize the binding of Cyclo(prolyl-N-methylphenylalanyl) to protein targets.

However, these techniques are invaluable for quantitatively assessing biomolecular interactions.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that can provide real-time data on the kinetics (association and dissociation rates) and affinity of binding between a ligand (like a small molecule) and an analyte (such as a protein) immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of two molecules. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Future research utilizing SPR and ITC would be instrumental in identifying and characterizing the specific protein targets of Cyclo(prolyl-N-methylphenylalanyl) and quantifying the energetics of these interactions.

Interaction with Nucleic Acids and Lipids

The interaction of small molecules with nucleic acids and lipids is a critical aspect of their biological profile.

DNA/RNA Binding Modes and Specificity

There is no direct evidence from published literature to suggest that Cyclo(prolyl-N-methylphenylalanyl) binds to DNA or RNA in a specific manner. However, a study on a closely related compound, cyclo(phenylalanine-proline), demonstrated that it can induce DNA damage in mammalian cells. nih.gov This damage was found to be mediated by the generation of reactive oxygen species (ROS) and perturbation of the mitochondrial membrane, leading to double-strand breaks. nih.gov While this does not confirm direct binding to DNA, it suggests an indirect mechanism of interaction that results in genotoxicity. Further investigation is required to determine if Cyclo(prolyl-N-methylphenylalanyl) shares this property.

Membrane Interaction and Permeation Mechanisms

The ability of a molecule to cross the cell membrane is fundamental to its potential as an intracellular therapeutic. The N-methylation of the phenylalanine residue in Cyclo(prolyl-N-methylphenylalanyl) is a key structural feature that is known to enhance membrane permeability in cyclic peptides. This modification reduces the number of hydrogen bond donors, which can facilitate passive diffusion across the lipid bilayer.

General studies on cyclic peptides indicate that their interaction with and permeation through cell membranes can occur through various mechanisms. These include passive diffusion, where the molecule dissolves in the lipid bilayer and diffuses across, and endocytic pathways. The specific mechanism is often dependent on the physicochemical properties of the peptide, such as its size, charge, and lipophilicity. The folded conformation of Cyclo(prolyl-N-methylphenylalanyl), with its hydrophobic phenyl group exposed, may facilitate its partitioning into the hydrophobic core of the cell membrane.

Cellular Uptake Mechanisms (at a molecular level)

The entry of molecules into cells is a complex process that can involve passive diffusion or be mediated by specific transporter proteins.

Structure Activity Relationship Sar Studies for Cyclo Prolyl N Methylphenylalanyl Analogues

Design and Synthesis of Analogues for SAR Probing

The foundation of any SAR study lies in the strategic design and efficient synthesis of a library of analogues. For Cyclo(prolyl-N-methylphenylalanyl), this involves targeted modifications to its constituent amino acid residues and the potential introduction of linking elements to modulate its conformational properties.

Systematic Modification of Proline and N-methylphenylalanine Residues

The synthesis of analogues of Cyclo(prolyl-N-methylphenylalanyl) typically begins with the preparation of linear dipeptides, which are subsequently cyclized. mdpi.com The systematic modification of the proline and N-methylphenylalanine residues allows for a comprehensive investigation of the structural requirements for activity.

N-methylphenylalanine Modifications: The N-methylphenylalanine residue can be altered in several ways. The aromatic ring of phenylalanine is a key site for substitution. Halogenation or the introduction of other functional groups on the phenyl ring can influence hydrophobic and electronic interactions with a biological target. nih.gov Furthermore, the N-methyl group itself is a critical feature. Analogues can be synthesized with different N-alkyl groups to probe the steric tolerance at this position. The synthesis of these modified phenylalanine derivatives can be achieved through standard organic chemistry methods before their incorporation into the dipeptide. mdpi.com

The general synthetic strategy for creating these analogues often employs solid-phase peptide synthesis (SPPS) for the assembly of the linear dipeptide, followed by a solution-phase or on-resin cyclization step to form the diketopiperazine ring. umn.edu

Introduction of Constrained or Flexible Linkers

To further explore the conformational space and its impact on activity, linkers can be introduced into the Cyclo(prolyl-N-methylphenylalanyl) scaffold. These linkers can be designed to be either constrained or flexible, thereby influencing the relative orientation of the amino acid side chains.

Constrained Linkers: The introduction of rigid linkers, such as those forming an additional ring system, can lock the molecule into a specific conformation. This approach is valuable for identifying the bioactive conformation. The synthesis of such constrained analogues is often complex, requiring specialized building blocks and cyclization strategies.

Flexible Linkers: Conversely, flexible linkers, often composed of short alkyl chains or polyethylene (B3416737) glycol (PEG) units, can be incorporated to allow for greater conformational freedom. This can be beneficial if the biological target requires an induced-fit binding mechanism. These linkers can be introduced by synthesizing dipeptides with functionalized side chains that can be subsequently coupled. While specific examples for Cyclo(prolyl-N-methylphenylalanyl) are not extensively documented, the principles of linker incorporation in other cyclic peptides can be applied. google.com

Correlation of Structural Features with Molecular Activity

The synthesized analogues are then subjected to biological assays to determine their activity. By comparing the activity of the analogues to that of the parent compound, a correlation between specific structural features and molecular activity can be established.

Impact of N-methylation on Conformation and Binding

N-methylation is a key structural feature of Cyclo(prolyl-N-methylphenylalanyl) and has a profound impact on its properties. The presence of the N-methyl group on the phenylalanine residue restricts the conformational flexibility of the diketopiperazine ring and influences the cis-trans isomerization of the amide bond. nih.govmdpi.com This conformational constraint can lead to a more pre-organized structure for binding to a biological target, potentially increasing affinity. rsc.org

| Modification | Effect on Conformation | Potential Impact on Binding |

| N-methylation | Increased rigidity, preference for a specific ring pucker. nih.govmdpi.com | Can enhance binding by pre-organizing the molecule for the target, but can also introduce steric clashes. mdpi.comnih.gov |

| Removal of N-methyl group | Increased flexibility. | May allow for a more adaptable fit to the binding site but could also lead to an entropic penalty upon binding. |

Role of Proline Stereochemistry in Molecular Recognition

Studies on related cyclo(Phe-Pro) diketopiperazines have demonstrated that different stereoisomers can exhibit distinct biological effects. mdpi.comnih.gov For example, in some systems, an analogue containing a D-amino acid has shown significantly different activity compared to its all-L counterpart. mdpi.com This highlights the importance of stereochemistry in the precise positioning of the side chains for interaction with a chiral biological target. The synthesis of all possible stereoisomers is therefore essential for a thorough SAR investigation. mdpi.comnih.gov

| Proline Stereoisomer | Potential Impact on Molecular Recognition |

| L-Proline | Presents the N-methylphenylalanine side chain in a specific orientation. |

| D-Proline | Inverts the orientation of the N-methylphenylalanine side chain relative to the DKP ring, potentially leading to different or no interaction with the target. |

| Cis-peptidyl-prolyl bond | Results in a distinct "turn" structure. chemrxiv.org |

| Trans-peptidyl-prolyl bond | Leads to a more extended conformation. chemrxiv.org |

Influence of Side-Chain Functionality on Target Interaction

The side chains of the proline and N-methylphenylalanine residues are the primary points of interaction with a biological target. Modifying their functionality allows for the probing of the nature of the binding pocket.

Phenylalanine Side-Chain: The aromatic ring of the N-methylphenylalanine side chain can participate in various non-covalent interactions, including hydrophobic interactions and π-π stacking. The introduction of substituents on the phenyl ring can modulate these interactions. For instance, electron-withdrawing groups can alter the electrostatic potential of the ring, while bulky groups can probe the steric limits of the binding site. mdpi.com

Proline Side-Chain: While the proline side chain is part of the rigid ring system, modifications can still influence target interactions. For example, the introduction of polar groups on the pyrrolidine (B122466) ring can create new hydrogen bonding opportunities with the target. researchgate.net

The following table summarizes the potential effects of side-chain modifications:

| Side-Chain Modification | Potential Influence on Target Interaction |

| Substitution on the Phenylalanine Ring | Alters hydrophobic and electronic interactions; can introduce new hydrogen bonding or steric interactions. mdpi.com |

| Modification of the Proline Ring | Can introduce new functional groups for interaction and alter the overall shape and rigidity of the scaffold. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational and mathematical approach aimed at establishing a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org For peptide and peptide-mimetic compounds like the analogues of Cyclo(prolyl-N-methylphenylalanyl), QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. acs.orgnih.gov

Derivation of QSAR Models from Biological Data (pre-clinical)

The foundation of a robust QSAR model lies in the quality and consistency of the biological data obtained from preclinical studies. This typically involves a series of analogues of Cyclo(prolyl-N-methylphenylalanyl) synthesized to explore the structure-activity landscape. The biological activity, often expressed as an IC50 or EC50 value from in vitro assays, serves as the dependent variable in the QSAR equation.

The process of deriving a QSAR model involves several key steps:

Data Set Preparation: A dataset of Cyclo(prolyl-N-methylphenylalanyl) analogues with their corresponding biological activities is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org

Molecular Descriptor Calculation: For each analogue, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties. For cyclic peptides, these can include:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Amino acid descriptors: Specific indices that capture the physicochemical properties of the constituent amino acids and their sequence. nih.gov

Feature Selection and Model Building: From the vast pool of calculated descriptors, a subset that is most relevant to the biological activity is selected using statistical methods like genetic algorithms or stepwise multiple linear regression. acs.org Various machine learning algorithms can then be employed to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). researchgate.neteurekaselect.com

An illustrative example of a derived QSAR model for a hypothetical series of Cyclo(prolyl-N-methylphenylalanyl) analogues targeting a specific receptor could be represented by a linear equation:

pIC50 = c0 + c1(logP) + c2(TPSA) + c3(Jrg_NMe) + c4(Φ_Phe)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the octanol-water partition coefficient, a measure of hydrophobicity.

TPSA is the topological polar surface area.

Jrg_NMe is a hypothetical descriptor for the conformational flexibility introduced by the N-methylation.

Φ_Phe represents the dihedral angle of the phenylalanine side chain.

c0, c1, c2, c3, c4 are the regression coefficients determined from the training set.

The statistical quality of the derived model is assessed using parameters like the coefficient of determination (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors, and the cross-validated R² (q²), which measures the model's internal predictive ability. acs.org

| Model | R² (Training Set) | q² (Cross-validation) | Descriptors |

| Model 1 | 0.85 | 0.75 | logP, TPSA, Molecular Weight |

| Model 2 | 0.92 | 0.88 | 3D-WHIM, GETAWAY, Kier Shape Indices |

Table 1: Illustrative Statistical Parameters for Derived QSAR Models of Cyclo(prolyl-N-methylphenylalanyl) Analogues. This table presents hypothetical statistical data for two QSAR models, demonstrating the kind of parameters used to evaluate model performance.

Predictive Modeling for Novel Analogues

A validated QSAR model serves as a powerful predictive tool for the design of novel analogues with potentially enhanced activity. By understanding the relationships codified in the QSAR equation, medicinal chemists can prioritize the synthesis of new compounds that are predicted to be more potent.

The predictive process involves:

In Silico Design: Novel analogues of Cyclo(prolyl-N-methylphenylalanyl) are designed by making virtual modifications to the parent structure. These modifications could include altering the amino acid residues, changing stereochemistry, or introducing different functional groups.

Descriptor Calculation for Novel Analogues: The same set of molecular descriptors used to build the QSAR model is calculated for the newly designed virtual compounds.

Activity Prediction: The validated QSAR model is then used to predict the biological activity (e.g., pIC50) of these novel analogues based on their calculated descriptor values.

| Analogue | Modification | Predicted pIC50 | Experimental pIC50 |

| Analogue A | Phenylalanine -> Cyclohexylalanine | 6.8 | 6.5 |

| Analogue B | Proline -> Azetidine-2-carboxylic acid | 7.2 | 7.0 |

| Analogue C | N-methyl -> N-ethyl | 6.5 | 6.3 |

Table 2: Illustrative Predictive Data for Novel Cyclo(prolyl-N-methylphenylalanyl) Analogues. This table provides a hypothetical comparison of predicted versus experimental activities for newly designed analogues, showcasing the utility of QSAR in guiding synthesis.

The cyclical nature of QSAR modeling, where experimental results from newly synthesized compounds are used to refine and improve the predictive power of the model, is a key strategy in modern drug discovery. nih.gov This iterative process of design, prediction, synthesis, and testing accelerates the identification of lead compounds with optimized biological profiles.

Biosynthetic Pathways and Natural Occurrence if Applicable

Isolation and Characterization from Natural Sources

Cyclo(prolyl-N-methylphenylalanyl) has been isolated from various microbial sources, primarily fungi and bacteria. Its characterization relies on a combination of chromatographic and spectroscopic techniques.

Detailed analysis of the proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra of Cyclo(L-prolyl-L-N-methylphenylalanyl) in different solvents, such as chloroform (B151607) and methanol (B129727), has provided significant insights into its conformation in solution. nih.gov These studies, when compared to its non-methylated counterpart, have shed light on the effects of N-methylation and solvation on the molecule's three-dimensional structure. nih.gov

Furthermore, X-ray crystallography has been employed to determine the solid-state conformation of the compound. nih.gov These analyses have revealed that the phenyl group tends to fold over the diketopiperazine ring, which adopts a flattened half-chair conformation. A notable feature is that both amide bonds within the structure are considerably nonplanar. nih.gov The pyrrolidine (B122466) ring of the proline residue exhibits a significant pucker at the junction with the diketopiperazine ring. nih.gov

While specific isolation procedures for Cyclo(prolyl-N-methylphenylalanyl) are often embedded within broader studies of microbial secondary metabolites, the general methodology involves extraction from microbial cultures, followed by chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) to purify the compound. Spectroscopic methods, including NMR and Mass Spectrometry (MS), are then crucial for its unambiguous identification. For instance, related diketopiperazines like cyclo-(tryptophanyl-prolyl) have been successfully isolated and characterized from Streptomyces sp. using a combination of reversed-phase HPLC, high-resolution mass spectrometry, and one- and two-dimensional NMR. nih.govnih.gov

Table 1: Spectroscopic Data for Cyclo(L-prolyl-L-N-methylphenylalanyl)

| Technique | Key Findings | Reference |

| ¹H NMR | Provides information on the proton environment and solution conformation. | nih.gov |

| ¹³C NMR | Reveals the carbon skeleton and the effect of N-methylation. | nih.gov |

| X-ray Crystallography | Determines the solid-state structure, showing a folded phenyl group and nonplanar amide bonds. | nih.gov |

Enzymology of Cyclo(prolyl-N-methylphenylalanyl) Biosynthesis

The biosynthesis of Cyclo(prolyl-N-methylphenylalanyl) is a complex enzymatic process primarily orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs).

Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms

NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain. A typical NRPS module consists of three core domains:

Adenylation (A) domain: Selects and activates the specific amino acid substrate (in this case, proline and phenylalanine) by converting it to an aminoacyl adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids held by adjacent T domains.

The biosynthesis of Cyclo(prolyl-N-methylphenylalanyl) would involve a di-modular NRPS. The first module would activate and bind proline, and the second would activate and bind phenylalanine. A final Thioesterase (TE) or cyclization domain is then responsible for releasing the dipeptide and catalyzing the intramolecular cyclization to form the diketopiperazine ring.

Post-Translational Modifications in Biosynthesis

A key feature of Cyclo(prolyl-N-methylphenylalanyl) is the N-methylation of the phenylalanine residue. This modification is a post-translational event, occurring after the amino acid has been incorporated into the biosynthetic pathway. The N-methylation is catalyzed by a dedicated N-methyltransferase (NMT) enzyme.

In some NRPS systems, the NMT domain is integrated directly into the NRPS module. However, in other cases, the N-methylation can be carried out by a trans-acting NMT, an independent enzyme that modifies the NRPS-bound amino acid. This latter model has been proposed for the biosynthesis of other N-methylated cyclic peptides, such as the cycloaspeptides. In this model, a pathway-specific NMT provides the N-methylated amino acid which is then preferentially incorporated by the NRPS.

Genetic Basis of Biosynthesis

The genes encoding the enzymes involved in the biosynthesis of Cyclo(prolyl-N-methylphenylalanyl) are typically organized into a biosynthetic gene cluster (BGC).

Gene Cluster Identification and Characterization

While a specific BGC for Cyclo(prolyl-N-methylphenylalanyl) has not yet been definitively identified and characterized, the general principles of NRPS gene clusters provide a framework for its putative genetic architecture. Such a cluster would be expected to contain the gene for the di-modular NRPS, the N-methyltransferase, and potentially other genes encoding transporter proteins or regulatory elements.

The identification of such BGCs often relies on genome mining approaches, where microbial genomes are searched for sequences homologous to known NRPS and NMT genes. For example, targeted gene disruption of a putative NRPS pathway in a Streptomyces species has been shown to abolish the production of the related compound Cyclo(L-Phe, L-Pro), providing strong evidence for the involvement of that gene cluster in its biosynthesis. nih.gov

Table 2: Putative Genes in the Cyclo(prolyl-N-methylphenylalanyl) Biosynthetic Gene Cluster

| Gene | Putative Function | General Role in Biosynthesis |

| nrps | Non-Ribosomal Peptide Synthetase | Assembly of the prolyl-phenylalanyl dipeptide backbone. |

| nmt | N-methyltransferase | Catalyzes the N-methylation of the phenylalanine residue. |

| transporter | Efflux pump/transporter protein | Export of the final compound out of the cell. |

| regulator | Transcriptional regulator | Controls the expression of the biosynthetic genes. |

Heterologous Expression for Biosynthetic Studies

Heterologous expression is a powerful technique used to study biosynthetic pathways. This involves transferring the identified BGC from the native producing organism into a more genetically tractable host, such as Aspergillus nidulans or Streptomyces coelicolor. Successful heterologous expression of the Cyclo(prolyl-N-methylphenylalanyl) BGC would confirm the identity of the genes responsible for its production and allow for more detailed enzymatic studies. acs.orgacs.orgresearchgate.net This approach can also be used to generate novel analogs of the natural product by manipulating the biosynthetic genes or feeding the heterologous host with modified precursor molecules. While this technique has been successfully applied to other diketopiperazine biosynthetic pathways, its specific application to Cyclo(prolyl-N-methylphenylalanyl) has not yet been reported. acs.orgacs.orgresearchgate.net

Advanced Methodologies for Analysis and Detection of Cyclo Prolyl N Methylphenylalanyl in Complex Matrices Pre Clinical

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and purification of Cyclo(prolyl-N-methylphenylalanyl) from intricate biological samples, enabling precise quantification and characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of Cyclo(prolyl-N-methylphenylalanyl). nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for peptide separations, leveraging differences in hydrophobicity. nih.gov For a compound like Cyclo(prolyl-N-methylphenylalanyl), a C18 column is typically employed with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile, often containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. jst.go.jp

The purity of a synthesized batch of Cyclo(prolyl-N-methylphenylalanyl) can be determined by integrating the area of the main peak and comparing it to the total area of all observed peaks in the chromatogram. Quantification is achieved by creating a calibration curve using standards of known concentrations.

Recent advancements in HPLC column technology, such as the use of columns packed with nonporous silica (B1680970) particles, have enabled rapid and highly efficient analyses of cyclic peptides. jst.go.jp This approach reduces mass transfer resistance, leading to sharper peaks and significantly shorter analysis times, which is advantageous for high-throughput pre-clinical screening. jst.go.jp

Table 1: Illustrative HPLC Parameters for Cyclo(prolyl-N-methylphenylalanyl) Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Derivatives

Due to its non-volatile nature, direct analysis of Cyclo(prolyl-N-methylphenylalanyl) by Gas Chromatography (GC) is not feasible. americanpeptidesociety.org However, GC can be employed for the analysis of its volatile derivatives. americanpeptidesociety.org This typically involves chemical derivatization to increase the volatility of the compound. americanpeptidesociety.org For peptides and their constituents, derivatization methods such as silylation or acylation can be used.

While less common than HPLC for peptide analysis, GC-MS can be a powerful tool for specific applications, such as identifying and quantifying metabolic breakdown products of Cyclo(prolyl-N-methylphenylalanyl) that are more amenable to volatilization. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be particularly valuable for the chiral separation of stereoisomers of Cyclo(prolyl-N-methylphenylalanyl). Since the biological activity of chiral molecules can be highly dependent on their stereochemistry, ensuring the enantiomeric purity of the compound is critical.

In CE, separation is achieved based on the differential migration of charged species in an electric field. For chiral separations of neutral compounds like many cyclic peptides, a chiral selector is added to the background electrolyte. nih.gov Common chiral selectors include cyclodextrins, crown ethers, and certain proteins. nih.govnih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification. nih.gov The use of dynamically coated capillaries can further enhance separation efficiency and even reverse the enantiomer migration order. nih.gov

High-Resolution Mass Spectrometry for Trace Analysis

High-Resolution Mass Spectrometry (HRMS) provides exceptional sensitivity and specificity, making it indispensable for the trace analysis of Cyclo(prolyl-N-methylphenylalanyl) in complex biological matrices. nih.govnih.gov

LC-MS/MS for Sensitive Detection

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological fluids and tissues. This technique combines the separation power of HPLC with the high specificity and sensitivity of mass spectrometry.

In a typical LC-MS/MS workflow, Cyclo(prolyl-N-methylphenylalanyl) is first separated from the matrix components by HPLC. The eluent is then introduced into the mass spectrometer, where the compound is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ of Cyclo(prolyl-N-methylphenylalanyl) is selected in the first mass analyzer and then fragmented in a collision cell. Specific product ions are then monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and allows for quantification at very low concentrations. The fragmentation patterns of cyclic peptides can be complex, but they provide valuable structural information. nih.govshimadzu.com

Table 2: Example LC-MS/MS Parameters for Cyclo(prolyl-N-methylphenylalanyl) Quantification

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragment ions |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Dwell Time | 100 ms |

Imaging Mass Spectrometry (IMS) for Distribution Studies (in vitro/ex vivo tissue)

Imaging Mass Spectrometry (IMS) is a powerful technique that enables the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.gov This is particularly valuable in pre-clinical studies to understand where a compound and its metabolites accumulate in different organs and tissues.

For in vitro or ex vivo tissue distribution studies of Cyclo(prolyl-N-methylphenylalanyl), a thin tissue section is mounted on a target plate and coated with a matrix that facilitates desorption and ionization, such as in Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS. youtube.com A laser is then rastered across the tissue surface, and at each point, a mass spectrum is acquired. By plotting the intensity of the ion corresponding to Cyclo(prolyl-N-methylphenylalanyl) at each x,y coordinate, a two-dimensional ion image is generated, revealing its distribution within the tissue architecture. nih.gov This can provide crucial insights into the compound's target engagement and potential off-target effects.

Spectroscopic Quantification Methods

Spectroscopic techniques are fundamental in the analytical chemistry of complex biomolecules, offering non-destructive and highly sensitive methods for quantification. For the cyclic dipeptide Cyclo(prolyl-N-methylphenylalanyl), spectroscopic methods are pivotal in its detection and concentration determination within various pre-clinical matrices. The inherent structural features of this compound, namely the aromatic phenylalanine residue and the diketopiperazine core, lend themselves to analysis by UV-Vis and fluorescence spectroscopy.

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative analysis of compounds that absorb light in the UV-Vis portion of the electromagnetic spectrum. The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For Cyclo(prolyl-N-methylphenylalanyl), the primary chromophore responsible for its UV absorbance is the phenyl group of the N-methylphenylalanyl residue. Aromatic amino acids, such as phenylalanine, exhibit characteristic absorption in the near-UV region. thermofisher.com The electronic transitions within the benzene (B151609) ring (π → π* transitions) are strong and occur at specific wavelengths. The amide bonds within the diketopiperazine ring also contribute to the UV absorption profile, typically exhibiting a weaker n → π* transition at a longer wavelength. masterorganicchemistry.com

The concentration of Cyclo(prolyl-N-methylphenylalanyl) in a pure solvent can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentrations. In more complex matrices, derivative spectrophotometry can be employed to resolve overlapping spectra from interfering substances, enhancing the specificity of the quantification. nih.gov

Table 1: Illustrative UV-Vis Spectroscopic Parameters for Cyclo(prolyl-N-methylphenylalanyl) in Ethanol

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | ~ 258 nm | Based on Phenylalanine thermofisher.comresearchgate.net |

| Molar Extinction Coefficient (ε) at λmax | ~ 200 M⁻¹cm⁻¹ | Estimated from Phenylalanine thermofisher.com |

| Secondary Absorbance Feature (n → π*) | ~ 275-280 nm (weak) | Based on Carbonyls masterorganicchemistry.com |

Note: The exact λmax and molar extinction coefficient for Cyclo(prolyl-N-methylphenylalanyl) may vary depending on the solvent and the specific conformation of the molecule in solution. The values presented are based on the known absorbance of its constituent chromophores.

Fluorescence Spectroscopy for Labeled Compounds

Fluorescence spectroscopy is an exceptionally sensitive analytical technique used to detect and quantify fluorescent molecules. While some cyclic dipeptides containing tryptophan can exhibit intrinsic fluorescence, Cyclo(prolyl-N-methylphenylalanyl) is not expected to be significantly fluorescent on its own, as phenylalanine is a very weak fluorophore. nih.gov Therefore, for high-sensitivity detection in complex pre-clinical samples, the compound is typically labeled with an external fluorophore. ed.ac.uk

The process involves chemically conjugating a fluorescent dye to the Cyclo(prolyl-N-methylphenylalanyl) molecule. The selection of the fluorescent label is critical and depends on the desired excitation and emission wavelengths, quantum yield, and the chemical groups available on the cyclic dipeptide for conjugation. Once labeled, the compound can be excited by a specific wavelength of light, and the emitted fluorescence, which is at a longer wavelength, is measured. The intensity of the emitted light is proportional to the concentration of the labeled compound.

This method offers significant advantages, including high selectivity and sensitivity, enabling the detection of very low concentrations of the analyte. It is particularly useful for imaging and tracking the compound within cellular or sub-cellular compartments in pre-clinical studies. ed.ac.uknih.gov

Table 2: Examples of Fluorescent Labels for Peptide Analysis

| Fluorescent Label | Excitation Wavelength (nm) | Emission Wavelength (nm) | Common Conjugation Site |

| Fluorescein (FAM) | 495 | 517 | Amine or Carboxyl Terminus sb-peptide.com |

| Tetramethylrhodamine (TAMRA) | 552 | 578 | Amine or Carboxyl Terminus sb-peptide.com |

| Cyanine 3 (Cy3) | 550 | 570 | Thiol or Amine Groups sb-peptide.com |

| Cyanine 5 (Cy5) | 650 | 670 | Thiol or Amine Groups sb-peptide.com |

Note: The specific excitation and emission maxima can be influenced by the solvent environment and the conjugation to the peptide.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Pathways

While the existing biological activities of many cyclic dipeptides are documented, a vast landscape of potential molecular targets and cellular pathways remains unexplored for Cyclo(prolyl-N-methylphenylalanyl). Future research will likely focus on high-throughput screening and target deconvolution studies to identify novel protein-protein interactions and enzymatic pathways modulated by this specific compound. Cyclic peptides are recognized for their capacity to target challenging protein surfaces with high affinity and selectivity, a characteristic that makes them promising candidates for modulating targets previously considered "undruggable" by small molecules. digitellinc.commdpi.com

Research strategies may involve screening Cyclo(prolyl-N-methylphenylalanyl) against libraries of human proteins to uncover unexpected binding partners. Given that cyclic peptides can influence targets associated with neurodegenerative diseases, cancer, and infectious diseases, future studies could investigate its efficacy in these areas. mdpi.comrsc.org The inherent stability and protease resistance of the DKP scaffold suggest that it could be a durable modulator of extracellular and intracellular targets. frontiersin.orgmdpi.com

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of cyclic peptide-based therapeutics, including derivatives of Cyclo(prolyl-N-methylphenylalanyl). nih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and accelerate development timelines significantly. springernature.commdpi.com For cyclic peptides, a major hurdle is understanding the relationship between sequence, structure, and function, especially since many exist as multiple conformations in solution. digitellinc.com

ML models, trained on data from molecular dynamics simulations, can now predict the structural ensembles of cyclic peptides in seconds, a process that would otherwise require immense computational effort. digitellinc.comresearchgate.net This capability, sometimes referred to as StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning), can guide the rational design of new analogs of Cyclo(prolyl-N-methylphenylalanyl) with improved properties, such as enhanced membrane permeability or target affinity. digitellinc.comrsc.org By combining experimental data with advanced algorithms, researchers can rapidly screen virtual libraries of related compounds, focusing laboratory efforts only on the most promising candidates. digitellinc.comrsc.org

Table 1: Applications of AI/ML in Cyclic Peptide Drug Discovery

| AI/ML Technique | Application in Drug Discovery | Potential Impact on Cyclo(prolyl-N-methylphenylalanyl) Research |

|---|---|---|

| Machine Learning (ML) | Predicts physicochemical properties like solubility and toxicity. nih.gov Screens virtual libraries to identify promising candidates. mdpi.com | Optimization of the core scaffold for better bioavailability and reduced off-target effects. |

| Deep Learning (DL) | Identifies novel biological targets by analyzing complex multi-omics data. mdpi.com Generates novel molecular structures with desired properties. springernature.com | Discovery of new therapeutic applications and design of next-generation analogs. |

| Generative Adversarial Networks (GANs) | Designs entirely new molecules optimized for specific targets. springernature.com | Creation of novel derivatives with potentially enhanced or entirely new biological activities. |

| Structural Ensemble Prediction (e.g., StrEAMM) | Rapidly predicts the multiple conformations a cyclic peptide adopts in solution. researchgate.netrsc.org | Enables structure-based design and understanding of how modifications will affect conformation and function. |

Development of Advanced Analytical Probes and Sensors

The unique structural and chemical properties of cyclic peptides like Cyclo(prolyl-N-methylphenylalanyl) make them ideal scaffolds for the development of highly specific analytical probes and sensors. Future research is expected to focus on functionalizing the core DKP ring with reporter molecules, such as fluorescent dyes, to create tools for biological imaging and diagnostics. digitellinc.com These probes could be designed to detect specific ions, metabolites, or even disease biomarkers with high selectivity. rsc.orgacs.org

For instance, researchers have successfully designed cyclic peptide-based receptors for glucose sensing by mimicking the binding sites of natural glucose-binding proteins. acs.org A similar strategy could be employed to develop a sensor based on Cyclo(prolyl-N-methylphenylalanyl) for a target of interest. Furthermore, the self-assembly properties of some cyclic dipeptides into nanostructures like nanotubes and nanofibers open up possibilities for creating novel biomaterials for use in ultrasensitive sensors and energy harvesting devices. mdpi.com The development of such probes would not only facilitate a deeper understanding of the compound's own mechanism of action but could also lead to new diagnostic tools for various diseases. acs.orgmdpi.com

Synthetic Biology Approaches for Tailored Production